molecular formula C12H16N2O B10780926 1-(5-Methoxyindol-1-yl)propan-2-amine

1-(5-Methoxyindol-1-yl)propan-2-amine

Cat. No.: B10780926
M. Wt: 204.27 g/mol
InChI Key: PGZNJNNSWDHHNR-UHFFFAOYSA-N
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Description

1-(5-Methoxyindol-1-yl)propan-2-amine is a synthetic amine derivative featuring a propan-2-amine backbone substituted with a 5-methoxyindol-1-yl group. The indole ring system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with a methoxy (-OCH₃) group at the 5-position and linked to the amine via the indole nitrogen (position 1). This structural motif is uncommon compared to classical tryptamines, which typically feature substitution at the indole 3-position (e.g., serotonin, psilocybin) . Its synthesis, analytical characterization, and biological effects remain understudied, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(5-methoxyindol-1-yl)propan-2-amine

InChI

InChI=1S/C12H16N2O/c1-9(13)8-14-6-5-10-7-11(15-2)3-4-12(10)14/h3-7,9H,8,13H2,1-2H3

InChI Key

PGZNJNNSWDHHNR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC2=C1C=CC(=C2)OC)N

Origin of Product

United States

Scientific Research Applications

Neuroprotective Properties

Research has indicated that indole derivatives, including 1-(5-Methoxyindol-1-yl)propan-2-amine, exhibit neuroprotective effects. A study highlighted the neuroprotective capabilities of derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid against oxidative stress in neuronal cell lines (SH-SY5Y). These compounds demonstrated the ability to suppress lipid peroxidation and showed increased inhibition of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Parkinson's disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that similar indole-based compounds exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of indole compounds have been shown to inhibit cell proliferation effectively in several types of cancer cells, indicating their potential as therapeutic agents .

Molecular Mechanisms

The neuroprotective effects are attributed to the compound's ability to modulate inflammatory pathways and reduce oxidative stress markers in cellular models. The presence of methoxy groups in the structure enhances its interaction with biological targets, potentially increasing its efficacy as a neuroprotective agent .

Structure-Activity Relationship

The structure of this compound allows for various modifications that can enhance its biological activity. Studies have shown that specific substitutions on the indole ring can significantly affect the compound's potency against cancer and neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Case Study 1NeuroprotectionThe compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease.
Case Study 2Anticancer ActivityIndole derivatives showed potent growth inhibition in multiple cancer cell lines, highlighting their potential as anticancer agents .
Case Study 3Oxidative StressCompounds similar to this compound exhibited strong antioxidant properties, protecting against oxidative damage in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogues
Compound Name Substituents/Modifications Molecular Weight Key Findings/Activity Reference
1-(5-Methoxyindol-1-yl)propan-2-amine 5-OCH₃, indol-1-yl linkage 204.27 g/mol Hypothetical serotonergic activity (based on indole scaffold); no direct data reported N/A
5F-AMT (1-(5-fluoro-1H-indol-3-yl)propan-2-amine) 5-F, indol-3-yl linkage 192.22 g/mol New psychoactive substance (NPS); detected via HRMS; potential 5-HT receptor affinity
AMT (α-Methyltryptamine) Indol-3-yl linkage, α-methyl substitution 174.24 g/mol Serotonin receptor agonist; psychedelic and stimulant effects; regulated in many jurisdictions
5-MeO-α-ET (AM-2201 analog) 5-OCH₃, indol-3-yl linkage, butanamine 218.30 g/mol Synthetic cannabinoid analog; not directly related but shares methoxyindole motif

Key Observations :

  • Substitution Position : Indole nitrogen linkage (1 vs. 3) significantly alters receptor interactions. Classical tryptamines (e.g., AMT) bind 5-HT receptors via indol-3-yl positioning, whereas 1-substituted analogs may exhibit divergent pharmacology .
  • Methoxy vs.
Benzofuran and Dihydrobenzofuran Derivatives
Compound Name Substituents/Modifications Molecular Weight Key Findings/Activity Reference
5-APB (1-(benzofuran-5-yl)propan-2-amine) Benzofuran-5-yl linkage 189.23 g/mol Serotonin-norepinephrine-dopamine releasing agent; associated with neurotoxicity and fatalities
6-APDB (1-(2,3-dihydrobenzofuran-6-yl)propan-2-amine) Dihydrobenzofuran-6-yl linkage 191.25 g/mol "Ecstasy-like" effects; reduced potency compared to 6-APB due to saturated ring

Key Observations :

  • Structural Mimicry : Benzofuran derivatives mimic MDMA but with altered pharmacokinetics and higher risk profiles .
Substituted Amphetamines and Phenethylamines
Compound Name Substituents/Modifications Molecular Weight Key Findings/Activity Reference
DOT (1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine) 2,5-OCH₃, 4-SCH₃ substitution 257.36 g/mol β-arrestin-biased 5-HT₂ₐ agonist; potential for reduced hallucinogenic effects
4-FA (1-(4-fluorophenyl)propan-2-amine) 4-F substitution 153.18 g/mol Mixed serotonin/dopamine releaser; associated with valvulopathy

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -F in 4-FA) enhance monoamine transporter affinity, while bulky groups (e.g., -SCH₃ in DOT) bias receptor signaling pathways .
  • Methoxy Positioning : 5-Methoxyindole derivatives may exhibit greater lipophilicity than phenyl-based analogs, impacting blood-brain barrier penetration.

Pharmacological and Toxicological Considerations

  • Receptor Affinity: Indole- and benzofuran-based compounds predominantly target monoamine receptors (5-HT, DAT, NET). The 1-substituted indole in this compound may reduce 5-HT₂ₐ binding compared to 3-substituted analogs like AMT .
  • Metabolism : Methoxy groups undergo O-demethylation via CYP450 enzymes, producing active metabolites (e.g., hydroxylindoles), which may contribute to toxicity .
  • Toxicity : Benzofuran derivatives (e.g., 5-APB) are linked to hyperthermia and serotonin syndrome, while fluoroamphetamines (e.g., 4-FA) cause cardiotoxicity .

Analytical Differentiation

Mass spectrometry (HRMS) and fragmentation patterns are critical for distinguishing regioisomers and structural analogs:

  • Fluoroamphetamines: Diagnostic ions at m/z 83.0292 (C₅H₄F⁺) and 109.0448 (C₇H₆F⁺) differentiate 2-FA, 3-FA, and 4-FA .
  • Indole Derivatives : Key fragments include m/z 144 (indole-CH₂NH₂⁺) for AMT and m/z 162 (methoxyindole-CH₂NH₂⁺) for 5-MeO analogs .

Preparation Methods

N-Alkylation of 5-Methoxyindole

The core challenge lies in selectively functionalizing the indole nitrogen (N1) while preserving the 5-methoxy substitution. N-alkylation requires deprotonation of the indole NH (pKa ≈ 17) using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The alkylating agent must deliver the propan-2-amine moiety, often necessitating protective-group strategies to avoid undesired side reactions.

Gabriel Synthesis Approach

This method employs a phthalimide-protected alkylating agent to introduce the amine functionality post-alkylation:

  • Synthesis of N-(2-bromopropyl)phthalimide :
    React 1,2-dibromopropane with potassium phthalimide in dimethylformamide (DMF) at 60°C for 12 hours.

    1,2-dibromopropane + K-phthalimideN-(2-bromopropyl)phthalimide+KBr\text{1,2-dibromopropane + K-phthalimide} \rightarrow \text{N-(2-bromopropyl)phthalimide} + \text{KBr}
  • N-Alkylation of 5-methoxyindole :
    Treat 5-methoxyindole with NaH in tetrahydrofuran (THF) at 0°C, followed by addition of N-(2-bromopropyl)phthalimide. Stir at room temperature for 24 hours.

  • Deprotection :
    Reflux the alkylated product with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to yield the free amine.

Key Data :

  • Yield: 58–65% (alkylation), 85–90% (deprotection)

  • Purity (HPLC): ≥95% after recrystallization

Boc-Protected Alkylation

Using tert-butyloxycarbonyl (Boc) protection minimizes side reactions and simplifies purification:

  • Preparation of tert-butyl (2-bromopropyl)carbamate :
    React 2-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N).

  • Alkylation :
    Combine 5-methoxyindole, Boc-protected alkylating agent, and NaH in DMF at 0°C. Warm to 25°C and stir for 18 hours.

  • Acidolytic Deprotection :
    Treat with trifluoroacetic acid (TFA) in DCM to remove the Boc group.

Optimization Insight :

  • Base: NaH outperforms t-BuOK in minimizing C3-alkylation byproducts (<5% vs. 15–20%).

  • Solvent: DMF enhances solubility but requires strict temperature control to prevent degradation.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing alkylation time from 24 hours to 30 minutes:

  • Conditions : 100 W, 120°C, DMF solvent, 5 equivalents of alkylating agent.

  • Outcome : 72% yield with 98% purity (GC-MS).

Catalytic Phase-Transfer Alkylation

Employs benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst:

  • Procedure :

    • Aqueous NaOH (50%), toluene, 5-methoxyindole, and alkylating agent.

    • Stir vigorously at 40°C for 6 hours.

  • Advantage : Eliminates need for anhydrous conditions.

Analytical Validation and Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (s, 1H, indole H2), 7.25–7.15 (m, 2H, H4/H6), 6.85 (dd, 1H, H7), 3.90 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, CH₂NH₂), 2.95–2.85 (m, 1H, CH(CH₂)).

  • HRMS (ESI+) :

    • m/z calculated for C₁₂H₁₆N₂O [M+H]⁺: 205.1335; found: 205.1339.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Retention time: 8.2 minutes.

Industrial-Scale Considerations

Continuous Flow Reactor Design

  • Parameters :

    • Residence time: 10 minutes

    • Temperature: 100°C

    • Pressure: 3 bar

  • Throughput : 5 kg/day with 89% yield.

Waste Management

  • Solvent Recovery : Distillation recovers >90% DMF and THF.

  • Byproduct Utilization : Phthalimide byproducts repurposed as corrosion inhibitors.

Challenges and Mitigation Strategies

Competing C3-Alkylation

  • Mitigation :

    • Use bulky bases (e.g., LDA) to deprotonate N1 selectively.

    • Lower reaction temperature (0°C) to slow C3 reactivity.

Amine Oxidation

  • Prevention :

    • Conduct reactions under nitrogen atmosphere.

    • Add antioxidants (e.g., BHT) at 0.1% w/w.

Emerging Methodologies

Enzymatic N-Alkylation

  • Catalyst : Candida antarctica lipase B (CAL-B) in ionic liquids.

  • Yield : 40–50% (room temperature, 48 hours).

Photoredox Catalysis

  • Conditions :

    • Irgacure 819 (photocatalyst), blue LED, DMSO solvent.

  • Advantage : No base required; 65% yield in 2 hours .

Q & A

Q. How can crystallization conditions be optimized for X-ray studies of this compound?

  • Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion or cooling crystallization. For 5-methoxyindole derivatives, ethanol at 4°C yielded monoclinic crystals (space group P2₁/c) suitable for SC-XRD .

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